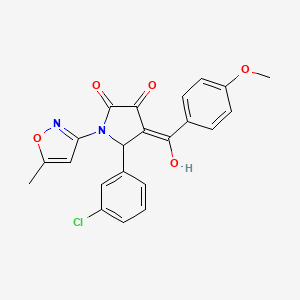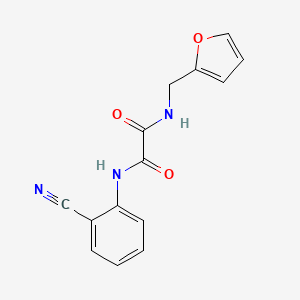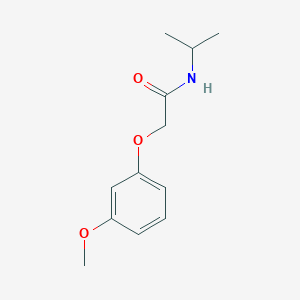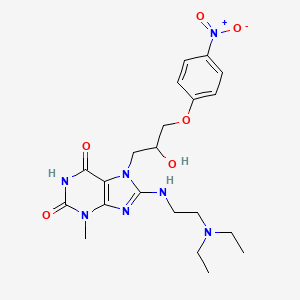![molecular formula C22H22F2N4O3 B2860836 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775561-05-1](/img/structure/B2860836.png)
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C22H22F2N4O2 . It has a molecular weight of 412.4 g/mol . The IUPAC name for this compound is 3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidin-4-yl ring, a 1,2,4-triazol-3-one ring, and two aromatic rings . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 65 Ų and a complexity of 662 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Anticancer Properties
A study by Karayel (2021) explored the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, highlighting the importance of these compounds in developing anticancer therapies. The research provided insights into the stability and binding affinities of these molecules, indicating their potential as EGFR inhibitors in cancer treatment Karayel, 2021.
Antimicrobial Applications
Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017.
Synthesis and Biological Evaluation
Another study focused on synthesizing and evaluating a series of 1,2,4-triazole derivatives for their antimicrobial activities, further emphasizing the broad applicability of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007.
Anticancer and Antimicrobial Evaluations
Research by Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives and evaluated them for anti-Alzheimer's activity. This study highlights the versatility of such compounds in therapeutic applications beyond antimicrobial and anticancer activities Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020.
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition activities against lipase and α-glucosidase. This study underscores the potential of such derivatives in addressing metabolic disorders through enzyme inhibition Bekircan, O., Ülker, S., & Menteşe, E., 2015.
Eigenschaften
IUPAC Name |
3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REETZEOROASGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)




![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)